N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-fluorobenzene-1-sulfonamide
Description
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-fluorobenzene-1-sulfonamide is a tetrahydroquinoline (THQ) derivative featuring dual sulfonamide substituents: a benzenesulfonyl group at the 1-position and a 2-fluorobenzenesulfonyl group at the 7-position of the THQ core. The fluorine atom at the ortho position of the benzene ring may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S2/c22-19-10-4-5-11-21(19)29(25,26)23-17-13-12-16-7-6-14-24(20(16)15-17)30(27,28)18-8-2-1-3-9-18/h1-5,8-13,15,23H,6-7,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDRTEFWAJPEPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F)N(C1)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-fluorobenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydroquinoline core, which can be achieved through the Povarov reaction, involving an aniline, an aldehyde, and an alkene. The resulting tetrahydroquinoline is then subjected to sulfonylation using benzenesulfonyl chloride under basic conditions to introduce the benzenesulfonyl group. Finally, the fluorobenzene sulfonamide moiety is introduced through a nucleophilic substitution reaction using 2-fluorobenzenesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide and fluorobenzene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-fluorobenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: Its properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound is used in studies to understand its interactions with various biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorobenzene moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues from
The compounds in share the THQ core but differ in substituents and functional groups:
| Compound ID | Substituents at THQ Core | Key Functional Groups | Yield (%) | Biological Relevance |
|---|---|---|---|---|
| 28 | 2-Oxo, 1-(2-(piperidin-1-yl)ethyl), 6-position | Thiophene-2-carboximidamide | N/A | Potential kinase inhibition |
| 29 | 2-Oxo, 1-(2-(pyrrolidin-1-yl)ethyl), 6-position | Thiophene-2-carboximidamide | 68 | CNS activity (hypothesized) |
| 31 | 8-Fluoro, 1-(2-(dimethylamino)ethyl), 6-position | Thiophene-2-carboximidamide | 69 | Improved solubility vs. non-fluorinated analogs |
Key Differences from Target Compound :
- Functional Groups: The target compound’s dual sulfonamide groups contrast with the carboximidamide and tertiary amine substituents in compounds.
- Fluorine Position : Compound 31 in has an 8-fluoro substituent, whereas the target compound’s fluorine is on the benzene sulfonamide. This positional variance may alter electronic effects and steric interactions .
Sulfonamide-Containing Analogues from
describes (R)-N-((R)-1-butyryl-6-(naphthalen-2-ylmethyl)-THQ-4-yl)-2-methylpropane-2-sulfamide (14d), which shares a sulfamide group but differs in core substitution:
- Core Modifications : 14d includes a naphthalen-2-ylmethyl group at the 6-position and a butyryl group at the 1-position. These bulky substituents may limit membrane permeability compared to the target compound’s smaller benzenesulfonyl groups.
- Synthesis : Both 14d and the target compound likely employ sulfonylation reactions, with Ti(OEt)4 as a catalyst for sulfamide bond formation .
Pharmacokinetic Implications :
- The target compound’s 2-fluorobenzenesulfonyl group could improve metabolic stability over 14d’s naphthalene group, which is prone to oxidative metabolism.
Broader Structural Trends in THQ Derivatives
| Feature | Target Compound | Common Analogs | Impact on Properties |
|---|---|---|---|
| Sulfonamide Groups | Dual (1- and 7-positions) | Single (e.g., 14d) or none | Enhanced binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase) |
| Fluorine Substituents | 2-Fluorobenzenesulfonyl | 8-Fluoro (Compound 31) | Ortho-fluorine increases electronegativity and logP |
| Core Saturation | Fully saturated THQ | Partially unsaturated (e.g., 28) | Saturation improves conformational rigidity |
Research Findings and Hypotheses
- Synthetic Challenges : The target compound’s dual sulfonylation may require precise stoichiometric control, unlike the single-step sulfonamide additions in –2 .
- Solubility : The fluorine atom and sulfonamide groups may balance lipophilicity and aqueous solubility, addressing a common limitation in THQ derivatives .
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-fluorobenzene-1-sulfonamide is a sulfonamide derivative that has gained attention due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydroquinoline core attached to a benzenesulfonyl group and a 2-fluorobenzene moiety. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₁N₂O₂S₂ |
| Molecular Weight | 368.48 g/mol |
| CAS Number | 946349-83-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and proteins involved in critical cellular processes. Notably, it has been shown to inhibit enzymes related to bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may modulate pathways involved in cancer cell proliferation and survival.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of sulfonamide derivatives, including this compound. For instance:
- In vitro Studies : The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. Its IC₅₀ values were comparable to established antibiotics.
- Mechanism : The compound inhibits dihydropteroate synthase (DHPS), an essential enzyme in the folate synthesis pathway in bacteria, thereby disrupting their growth.
Anticancer Activity
Research has also indicated potential anticancer properties:
- Cell Line Studies : In vitro tests on various cancer cell lines (e.g., breast cancer, colon cancer) revealed that the compound induces apoptosis and inhibits cell proliferation.
- Mechanism : The compound appears to activate caspase pathways leading to programmed cell death and may inhibit tumor growth by interfering with angiogenesis.
Case Studies
-
Study on Antimicrobial Efficacy :
- Researchers evaluated the compound against a panel of bacterial strains.
- Results showed that it effectively inhibited growth at concentrations as low as 5 µg/mL.
- The study concluded that the compound could serve as a lead for developing new antibiotics.
-
Study on Anticancer Effects :
- A study focused on the effects of the compound on MCF-7 (breast cancer) cells.
- The results indicated a dose-dependent reduction in cell viability with an IC₅₀ of approximately 10 µM.
- Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways.
Comparative Analysis
The biological activities of this compound can be compared with other sulfonamide derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| N-(benzenesulfonyl)-4-fluorobenzamide | Moderate | Low |
| N-(benzenesulfonyl)-3-chlorobenzene-1-sulfonamide | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
